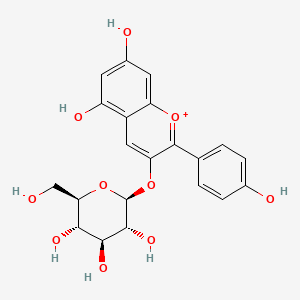

Pelargonidin 3-glucoside ion

Description

Key Structural Features:

| Property | Value |

|---|---|

| Molecular weight | 433.4 g/mol |

| Glycosidic linkage | β-1→3 configuration |

| Charge localization | Delocalized across flavylium core |

| Isomeric forms | Exists as cis/trans isomers in solution |

The compound exhibits axial chirality due to stereochemical constraints in the glucopyranose ring. No naturally occurring C-5 or C-7 glycosylated isomers have been reported, distinguishing it from pelargonidin 3,5-diglucoside derivatives.

Crystallographic and Spectroscopic Elucidation

Structural validation combines X-ray diffraction (limited data) with advanced spectroscopic methods:

Spectroscopic Signatures:

Quantum chemical calculations (DFT/B3LYP) reveal intramolecular hydrogen bonding between O-5″ of glucose and O-7 of pelargonidin, stabilizing the planar flavylium conformation. The glucoside moiety reduces planarity distortion by 12° compared to non-glycosylated pelargonidin.

Comparative Analysis with Related Anthocyanin Glycosides

Structural and Functional Comparisons:

Pelargonidin 3-glucoside exhibits 28% higher bathochromic shift than its 3-rutinoside analog due to reduced steric hindrance from the monosaccharide. Unlike malvidin derivatives, it lacks methoxy groups, rendering it more susceptible to nucleophilic attack at C-2/C-4 positions. The glucoside’s electron-donating capacity (HOMO: −5.91 eV) is intermediate between cyanidin-3-glucoside (−5.84 eV) and delphinidin-3-glucoside (−5.77 eV).

Properties

CAS No. |

47684-27-5 |

|---|---|

Molecular Formula |

C21H21O10+ |

Molecular Weight |

433.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25)/p+1/t16-,17-,18+,19-,21-/m1/s1 |

InChI Key |

ABVCUBUIXWJYSE-GQUPQBGVSA-O |

SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Synonyms |

callistephin pelargonidin 3-glucoside pelargonidin-3-glucopyranoside pelargonidin-3-glucoside |

Origin of Product |

United States |

Preparation Methods

Key Parameters in Solvent Extraction

| Parameter | Specification |

|---|---|

| Solvent | 70% ethanol (v/v) |

| Solid-to-liquid ratio | 1:10 (w/v) |

| Extraction time | 24 hours |

| Temperature | Room temperature (20–25°C) |

This step achieves approximately 85% recovery of total anthocyanins, with pelargonidin 3-glucoside constituting 60–70% of the extract.

Purification Using Macroporous Resins

Crude extracts require purification to remove sugars, organic acids, and other polar impurities. AB-8 macroporous resin, a styrene-divinylbenzene copolymer, is widely used due to its high affinity for anthocyanins. The resin is pre-treated with 0.1 M NaOH and 0.1 M HCl to activate adsorption sites, followed by equilibration with deionized water. The crude extract is loaded onto the resin at a flow rate of 0.5 bed volumes (BV) per hour, and non-anthocyanin compounds are eluted with deionized water. Pelargonidin 3-glucoside is then desorbed using methanol containing 0.01% HCl (v/v), achieving a purity of 70–75%.

AB-8 Resin Purification Workflow

| Step | Conditions |

|---|---|

| Column equilibration | 2 BV/h with deionized water |

| Sample loading | 0.5 BV/h |

| Washing | 1 BV/h with deionized water |

| Elution | 1 BV/h with 0.01% HCl in methanol |

| Final purity | 70–75% |

High-Speed Countercurrent Chromatography (HSCCC) for Final Purification

To achieve pharmacopeial-grade purity (>98%), HSCCC is employed as a solvent-free separation technique. A two-phase solvent system composed of n-butanol, methyl tert-butyl ether, acetonitrile, water, and trifluoroacetic acid (2:2:1:5:0.01 v/v) is used. The upper phase serves as the stationary phase, while the lower phase is the mobile phase. The anthocyanin extract is dissolved in the mobile phase and injected into the HSCCC system under the following conditions:

HSCCC Operational Parameters

| Parameter | Value |

|---|---|

| Column rotation speed | 900 rpm |

| Mobile phase flow rate | 3 mL/min |

| Temperature | 25°C |

| Stationary phase retention | 50.1% |

Pelargonidin 3-glucoside elutes as the second major peak, detected at 510 nm. This method yields 19 mg of pelargonidin 3-glucoside from 300 mg of crude extract, with a purity of 99.29% as verified by HPLC.

Hydrolysis and Modification Techniques

Pelargonidin 3-glucoside often exists in acylated forms in nature, necessitating hydrolysis to obtain the free ion. Alkaline hydrolysis (0.1 M NaOH, 25°C, 1 hour) or acidic hydrolysis (n-butanol/HCl, 95:5 v/v, 100°C, 1 hour) cleaves acyl groups without degrading the glucoside moiety. For example, Lobularia maritima flowers contain acylated pelargonidin 3-sambubioside-5-glucosides, which yield pelargonidin 3-glucoside after hydrolysis.

Hydrolysis Efficiency Comparison

| Method | Conditions | Yield Improvement |

|---|---|---|

| Alkaline hydrolysis | 0.1 M NaOH, 25°C, 1 hour | 15–20% |

| Acidic hydrolysis | n-butanol/HCl (95:5), 100°C, 1 hour | 25–30% |

Analytical Validation of Purity and Structure

Post-purification analysis employs HPLC-qTOF-MS/MS and NMR spectroscopy. HPLC conditions include a C18 column (4.6 × 250 mm, 5 μm) with a gradient of 1% acetic acid (A) and acetonitrile (B) at 0.4 mL/min. Pelargonidin 3-glucoside shows a characteristic UV-Vis spectrum with λₘₐₓ at 510 nm and a molecular ion [M]⁺ at m/z 433.4. NMR (500 MHz, CF₃COOD-DMSO-d₆) confirms glycosylation at the 3-position via HMBC correlations between H-1 of glucose and C-3 of pelargonidin.

HPLC-qTOF-MS/MS Parameters

| Parameter | Specification |

|---|---|

| Column | Zorbax Eclipse Plus C18 (4.6 × 250 mm) |

| Mobile phase | 1% acetic acid (A), acetonitrile (B) |

| Gradient | 85:15 to 50:50 (A:B) over 55 min |

| Detection | UV at 510 nm, negative ion mode |

Industrial Scalability and Yield Optimization

The patented strawberry-based method scales efficiently, producing 710 mg of pelargonidin 3-glucoside from 1,000 g of freeze-dried powder. Key factors for industrial adoption include:

Chemical Reactions Analysis

Types of Reactions: Pelargonidin 3-glucoside ion undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert pelargonidin 3-glucoside into its reduced forms, which may have different biological activities.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of acetylated or methylated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Acetylation can be achieved using acetic anhydride in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of pelargonidin 3-glucoside.

Substitution: Acetylated or methylated derivatives.

Scientific Research Applications

Pelargonidin 3-glucoside ion has a wide range of applications in scientific research:

Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.

Industry: Utilized in the food industry as a natural colorant and in cosmetics for its skin-protective effects.

Mechanism of Action

Pelargonidin 3-glucoside ion exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), reducing the production of pro-inflammatory cytokines.

Anti-cancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Similar Anthocyanin Compounds

Structural and Chemical Differences

Table 1: Structural and Analytical Parameters of Anthocyanins

*Note: Values marked with * are inferred from analogous compounds. Cyanidin 3-glucoside fragmentation data from ; Delphinidin 3-glucoside concentration data from .

Key Observations :

- PG has the simplest aglycone structure, contributing to its lower molecular weight compared to cyanidin and delphinidin derivatives.

- The loss of a hexose (162 Da) during fragmentation is common among 3-glucosides, but the resulting aglycone ions (m/z 271 for PG vs. m/z 287 for cyanidin) reflect hydroxylation differences .

Concentration and Distribution in Natural Sources

Table 2: Concentration Ranges in Fruits (mg/L or mg/kg)

Key Observations :

- PG dominates in strawberries and pomegranates but is less prevalent in grape juices, where cyanidin and delphinidin derivatives are more abundant .

- In Anoectochilus roxburghii leaves, PG content surpasses cyanidin and delphinidin glucosides under specific light conditions .

Table 3: Bioactivity Comparison

Key Observations :

- PG strongly correlates with red color parameters (e.g., a/b ratio), while delphinidin derivatives contribute to blue-purple tones .

Q & A

Basic Research Questions

Q. What are the standard methods for identifying and quantifying pelargonidin 3-glucoside in plant extracts?

- Methodology : Pelargonidin 3-glucoside is typically identified using HPLC-DAD-MS with UV-Vis detection at 525 nm and mass spectrometry in positive ion mode. Key parameters include:

-

Chromatographic separation : Reverse-phase C18 columns (e.g., Dionex Acclaim® C18 RSLC) with gradients of acetonitrile/water containing 0.1–0.5% formic acid .

-

Mass spectral data : Molecular ion [M⁺] at m/z 433.1 and fragment ions at m/z 271 (aglycone pelargonidin) .

-

Quantification : External calibration with authentic standards (e.g., Sigma-Aldrich) validated via linearity (R² > 0.99) and spike-recovery tests (85–110%) .

Table 1 : HPLC Conditions for Pelargonidin 3-Glucoside Analysis

Column Mobile Phase Detection (nm) Retention Time (min) Source C18 RSLC Acetonitrile/0.1% FA 540 ~36.4 C18 Acetonitrile/0.5% NH₄OH 525 ~33.0

Q. How does pelargonidin 3-glucoside stability influence experimental design?

- Key factors :

- Storage : Long-term stability requires storage at -20°C in amber vials to prevent degradation by light and heat .

- pH sensitivity : Anthocyanins degrade rapidly in neutral/alkaline conditions; experiments should use acidic buffers (pH 1–3) .

- Interfering enzymes : Include EDTA in extraction buffers to inhibit endogenous β-glucosidases .

Q. What are the primary sources of pelargonidin 3-glucoside in natural products?

- Plant sources : Strawberries, red raspberries, and scarlet carnations are rich sources. Identification requires cross-validation with taxonomic databases and comparison to authenticated reference materials .

Advanced Research Questions

Q. How can researchers resolve ambiguities in distinguishing pelargonidin 3-glucoside from acylated or diglycosylated derivatives?

- Analytical strategies :

- MS/MS fragmentation : Acylated derivatives (e.g., pelargonidin 3-O-(p-coumaroyl) glucoside) show fragment ions corresponding to acyl groups (e.g., m/z 146 for coumaroyl loss), absent in non-acylated forms .

- Retention time (RT) : On C18 columns, triglycosides elute earlier than diglycosides (e.g., pelargonidin 3-rutinoside RT = 35.6 min vs. 3-glucoside RT = 36.4 min) .

Q. What mechanisms underlie pelargonidin 3-glucoside’s bioactivity, and how can they be experimentally validated?

- Antioxidant assays : Use DPPH/ABTS radical scavenging and FRAP assays. Note that pelargonidin 3-glucoside may show weak correlations with FRAP due to its specific redox potential .

- Cell-based models : For anti-inflammatory or antidiabetic studies, use dose-response curves in RAW 264.7 macrophages or HepG2 cells, with quercetin as a positive control .

- Limitations : Bioactivity is concentration-dependent and may be masked by matrix effects in crude extracts; purify via solid-phase extraction (C18 cartridges) .

Q. How do contradictory data on pelargonidin 3-glucoside’s antioxidant activity arise, and how should they be interpreted?

- Case study : PCA analysis in some studies shows no correlation between pelargonidin 3-glucoside and FRAP activity, unlike DPPH/ABTS .

- Root causes :

- pH dependency : FRAP assay operates at pH 3.6, altering anthocyanin stability.

- Interference : Co-eluting phenolics (e.g., ellagic acid) may dominate antioxidant signals .

Q. What advanced computational tools assist in predicting pelargonidin 3-glucoside’s interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.